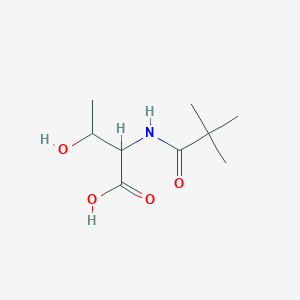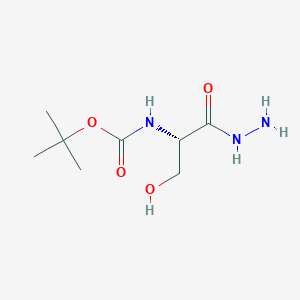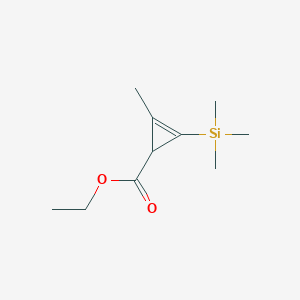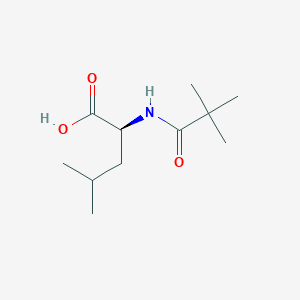
2-乙氧基-2-苯基乙腈
描述
2-Ethoxy-2-phenylacetonitrile is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 . It is an oil-like substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-2-phenylacetonitrile is 1S/C10H11NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 . This indicates that the molecule consists of an ethoxy group (C2H5O-) and a phenyl group (C6H5) attached to an acetonitrile group (CH2CN).Physical and Chemical Properties Analysis
2-Ethoxy-2-phenylacetonitrile is an oil-like substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学研究应用
环境归趋和生物降解研究
烷基酚聚氧乙烯醚 (APE) 等化合物是广泛使用的表面活性剂,会经历生物降解,产生各种代谢物。由于这些代谢物的持久性和潜在的内分泌干扰效应,它们一直是环境归趋和生物降解研究的主题。对类似化合物的研究通常旨在了解它们的降解途径、环境分布以及它们的代谢物对野生动物和人类的影响 (Ying, Williams, & Kookana, 2002)。
生态毒理学
关于表面活性剂及其降解产物(如壬基酚聚氧乙烯醚和羧酸盐)的慢性生态毒性的研究很常见。这些研究评估了这些化合物对水生生物构成的危害,为环境风险评估提供了宝贵的数据 (Staples, Mihaich, Carbone, Woodburn, & Klečka, 2004)。
分析化学和生物化学
2-乙氧基-2-苯基乙腈等化合物可用于分析化学中开发新的测定法,包括抗氧化能力测定法。这些测定法对于研究各种物质(包括植物提取物和药物)的抗氧化特性至关重要 (Huang, Ou, & Prior, 2005)。
药理学研究
类似的含乙氧基化合物因其药理特性(包括抗菌、抗病毒和抗炎活性)而受到探索。该研究可能涉及新衍生物的合成和表征,旨在发现具有更高疗效和更低毒性的化合物。
环境化学
对农药中表面活性剂佐剂的环境特性、归趋和影响的研究重点关注醇聚氧乙烯醚 (AEO) 和烷基胺聚氧乙烯醚 (ANEO) 等化合物。这些研究旨在了解此类佐剂在农业环境中的行为、它们渗入地下水的可能性以及它们对非目标生物的影响 (Krogh, Halling‐Sørensen, Mogensen, & Vejrup, 2003)。
安全和危害
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用机制
Target of Action
A similar compound, p-methoxy phenylacetonitrile, has been shown to interact with pb2+ ions in perovskite films . This suggests that 2-Ethoxy-2-phenylacetonitrile may also interact with metal ions or other components in its environment.
Mode of Action
It’s known that the nitrile group (c≡n) in similar compounds can form coordination bonds with metal ions . This interaction could lead to changes in the physical or chemical properties of the target, potentially influencing its function or stability.
Biochemical Pathways
The biosynthetic pathway for the production of phenylacetonitrile, a related compound, has been studied . This pathway involves the conversion of L-Phe to E,Z-phenylacetaldoxime (PAOx), and then to phenylacetonitrile, possibly via an intermediate . It’s plausible that 2-Ethoxy-2-phenylacetonitrile might be involved in similar pathways.
Result of Action
Similar compounds have been shown to improve the stability and efficiency of perovskite films, suggesting that 2-ethoxy-2-phenylacetonitrile might have similar effects .
Action Environment
The action, efficacy, and stability of 2-Ethoxy-2-phenylacetonitrile are likely influenced by various environmental factors. For instance, the presence of metal ions could affect its mode of action . Additionally, factors such as temperature, pH, and the presence of other chemicals could also impact its stability and effectiveness.
生化分析
Biochemical Properties
2-Ethoxy-2-phenylacetonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Ethoxy-2-phenylacetonitrile and cytochrome P450 can lead to the formation of reactive intermediates that may participate in further biochemical reactions. Additionally, 2-Ethoxy-2-phenylacetonitrile can interact with proteins and other biomolecules, potentially affecting their structure and function .
Cellular Effects
The effects of 2-Ethoxy-2-phenylacetonitrile on various types of cells and cellular processes have been studied extensively. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Ethoxy-2-phenylacetonitrile can affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox status. Furthermore, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Ethoxy-2-phenylacetonitrile involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For example, 2-Ethoxy-2-phenylacetonitrile has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethoxy-2-phenylacetonitrile have been observed to change over time. The stability and degradation of 2-Ethoxy-2-phenylacetonitrile can impact its long-term effects on cellular function. Studies have shown that 2-Ethoxy-2-phenylacetonitrile is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of 2-Ethoxy-2-phenylacetonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, 2-Ethoxy-2-phenylacetonitrile can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level. These findings highlight the importance of dosage optimization in the use of 2-Ethoxy-2-phenylacetonitrile in biochemical research .
Metabolic Pathways
2-Ethoxy-2-phenylacetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. One of the key metabolic pathways involves its conversion to phenylacetic acid through the action of nitrilase enzymes. This conversion can influence the levels of metabolites within the cell, thereby affecting overall metabolic flux. Additionally, 2-Ethoxy-2-phenylacetonitrile can interact with other metabolic enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of 2-Ethoxy-2-phenylacetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For instance, 2-Ethoxy-2-phenylacetonitrile can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its distribution within the cytoplasm and other cellular compartments .
Subcellular Localization
The subcellular localization of 2-Ethoxy-2-phenylacetonitrile plays a crucial role in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Ethoxy-2-phenylacetonitrile may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can impact gene expression and other nuclear processes .
属性
IUPAC Name |
2-ethoxy-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFWOLWRMFSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)








![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)



